molecular formula C21H19FN2OS B2699428 (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 315240-97-2

(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No. B2699428
CAS RN: 315240-97-2
M. Wt: 366.45
InChI Key: ZGFIQKVPKGAFGX-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves the modulation of the activity of certain neurotransmitter receptors such as the serotonin and dopamine receptors. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential therapeutic applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione in lab experiments is its high potency and selectivity for certain neurotransmitter receptors. This makes it a useful tool for studying the mechanism of action of certain drugs and for identifying potential drug targets. However, one of the main limitations is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione. One direction is the further investigation of its potential therapeutic applications in the treatment of anxiety and depression. Another direction is the development of new drugs based on the structure of this compound with improved efficacy and fewer side effects. Additionally, the use of this compound as a tool for studying the mechanism of action of certain drugs and for identifying potential drug targets is also a promising future direction.

Synthesis Methods

The synthesis method of (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves the reaction of 4-phenylpiperazine and 5-(4-fluorophenyl)furan-2-carboxylic acid, followed by the addition of thionyl chloride. The resulting product is then purified using column chromatography.

Scientific Research Applications

(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has been extensively studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. In neuroscience, it has been shown to modulate the activity of certain neurotransmitter receptors, leading to potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. In medicinal chemistry, it has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects. In drug discovery, it has been used as a tool to study the mechanism of action of certain drugs and to identify potential drug targets.

properties

IUPAC Name

[5-(4-fluorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFIQKVPKGAFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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